molecular formula C8H14F2N2O B7972550 N-(2,2-difluoroethyl)piperidine-4-carboxamide

N-(2,2-difluoroethyl)piperidine-4-carboxamide

Cat. No.: B7972550
M. Wt: 192.21 g/mol
InChI Key: BKDRBRYBSMMLGJ-UHFFFAOYSA-N
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Description

N-(2,2-difluoroethyl)piperidine-4-carboxamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-difluoroethyl)piperidine-4-carboxamide typically involves the reaction of piperidine derivatives with 2,2-difluoroethylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

N-(2,2-difluoroethyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-(2,2-difluoroethyl)piperidine-4-carboxamide has various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2,2-difluoroethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2-difluoroethyl)piperidine-2-carboxamide
  • N-(2,2-difluoroethyl)piperidine-3-carboxamide
  • N-(2,2-difluoroethyl)piperidine-5-carboxamide

Uniqueness

N-(2,2-difluoroethyl)piperidine-4-carboxamide is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications .

Biological Activity

N-(2,2-difluoroethyl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 2,2-difluoroethyl group and a carboxamide functional group. This structural configuration enhances its binding affinity to biological targets through strong hydrogen bonds and electrostatic interactions, making it a candidate for enzyme inhibition and receptor modulation.

This compound exhibits its biological effects primarily through:

  • Molecular Targets : The compound interacts with various enzymes and receptors, modulating their activity. For instance, it may inhibit enzymes involved in neurotransmitter synthesis or degradation.
  • Biochemical Pathways : By altering enzyme activity, it can influence cellular signaling pathways, potentially leading to therapeutic effects in various conditions such as central nervous system disorders and cancer .

Synthesis Methods

The synthesis of this compound typically involves the reaction of piperidine-4-carboxylic acid with 2,2-difluoroethylamine. Commonly used coupling agents include N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The final product is often isolated as a hydrochloride salt to enhance stability and solubility.

Biological Activity Studies

Numerous studies have investigated the biological activity of this compound:

  • Enzyme Inhibition : Research indicates that this compound can effectively inhibit specific enzymes involved in metabolic pathways. For example, its interaction with enzymes like acetylcholinesterase has been documented, suggesting potential applications in treating neurodegenerative diseases .
  • Receptor Binding : The compound's structural similarity to known biologically active molecules allows it to bind selectively to certain receptors, potentially modulating their function. This property is crucial for developing new pharmacological agents targeting receptor-mediated pathways.
  • Therapeutic Potential : Studies have highlighted its potential use as a therapeutic agent in various medical fields, including oncology and neurology. Its ability to interact with multiple biological targets makes it a versatile candidate for drug development .

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityKey Findings
Enzyme InhibitionSignificant inhibition of acetylcholinesterase; potential for neurodegenerative disease treatment.
Receptor ModulationEffective binding to neurotransmitter receptors; implications for CNS disorders.
Anticancer ActivityDemonstrated cytotoxic effects on cancer cell lines; further studies required for mechanism elucidation.
Anti-inflammatoryEvaluated for anti-inflammatory properties in vivo; showed promising results in reducing inflammation markers.

Case Study Example

In a recent study published in the Journal of Clinical Medicine, researchers employed computer-aided drug design techniques to predict the biological activity spectrum of this compound derivatives. The study utilized tools like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) to identify potential targets across various therapeutic areas, including cancer treatment and antimicrobial applications .

Properties

IUPAC Name

N-(2,2-difluoroethyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F2N2O/c9-7(10)5-12-8(13)6-1-3-11-4-2-6/h6-7,11H,1-5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKDRBRYBSMMLGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)NCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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